Thiophene-2-sulfinic Chloride
CAS No.:
Cat. No.: VC18332888
Molecular Formula: C4H3ClOS2
Molecular Weight: 166.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H3ClOS2 |
|---|---|
| Molecular Weight | 166.7 g/mol |
| IUPAC Name | thiophene-2-sulfinyl chloride |
| Standard InChI | InChI=1S/C4H3ClOS2/c5-8(6)4-2-1-3-7-4/h1-3H |
| Standard InChI Key | YKUAYVSBTCUMEI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CSC(=C1)S(=O)Cl |
Introduction
Structural and Chemical Identity of Thiophene-2-Sulfinic Chloride
Thiophene-2-sulfinic chloride belongs to the class of sulfinic acid chlorides, which are derivatives of sulfinic acids (R-SO₂H) where the hydroxyl group is replaced by chlorine. The compound’s molecular framework consists of a planar thiophene ring fused with a sulfinic chloride moiety, conferring electrophilic reactivity at the sulfur center. Key distinguishing features include:
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Molecular formula: C₄H₃ClOS₂
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Molecular weight: 150.65 g/mol (theoretical)
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IUPAC name: 2-Thiophenesulfinic chloride
Unlike its sulfonyl chloride analog (C₄H₃ClO₂S₂), which features a higher sulfur oxidation state (+4), sulfinic chloride retains a sulfur oxidation state of +3. This difference profoundly impacts its reactivity, enabling unique pathways in nucleophilic substitution and redox reactions .
Physicochemical Properties
Experimental data for thiophene-2-sulfinic chloride remains sparse, but theoretical and comparative analyses with related compounds yield the following estimates:
The compound’s lower thermal stability compared to sulfonyl chlorides underscores the need for stringent storage conditions (e.g., inert gas, –20°C).
Reactivity and Functionalization Pathways
Thiophene-2-sulfinic chloride serves as a versatile electrophile in organic synthesis, participating in reactions such as:
Nucleophilic Substitution
Reaction with amines or alcohols yields sulfinamides or sulfinate esters:
These derivatives are precursors to sulfoxides and sulfones, which are prevalent in bioactive molecules .
Reductive Coupling
Catalytic hydrogenation (H₂/Pd) reduces the sulfinic chloride to a thiol, enabling further functionalization:
Polymerization
Radical-initiated polymerization of thiophene-2-sulfinic chloride could yield conductive polymers, though this application remains hypothetical without experimental validation.
Future Directions and Research Gaps
The scarcity of peer-reviewed studies on thiophene-2-sulfinic chloride highlights opportunities for further investigation:
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Synthetic Optimization: Developing one-pot methodologies using continuous flow reactors could enhance yield and safety.
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Biological Screening: Evaluating antioxidant, antimicrobial, and anticancer properties in vitro.
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Materials Science: Exploring its utility in lithium-sulfur batteries or conductive polymers.
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